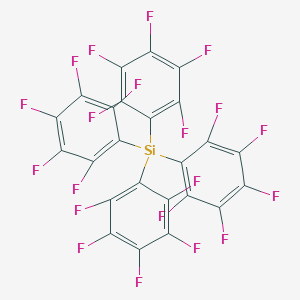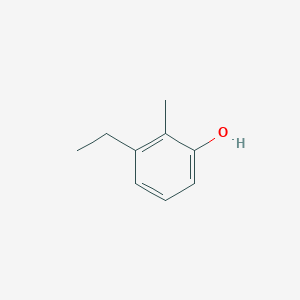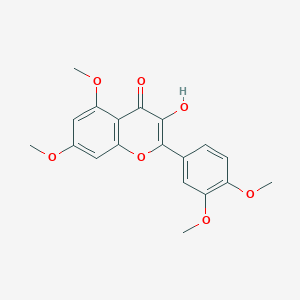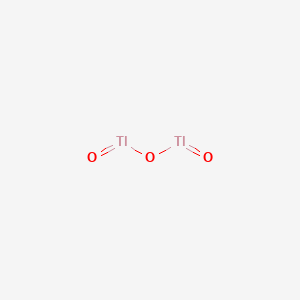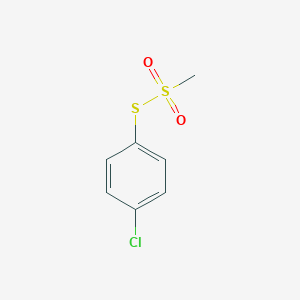
S-(4-Chlorophenyl) methanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Chlorophenyl) methanesulfonothioate, also known as CMST, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the sulfonothioate family and is known for its unique chemical properties that make it suitable for use in scientific research.
Applications De Recherche Scientifique
S-(4-Chlorophenyl) methanesulfonothioate has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of other compounds, such as sulfonamides, sulfonylureas, and sulfonic acids. S-(4-Chlorophenyl) methanesulfonothioate has also been used in the development of new drugs and as a tool for studying the mechanism of action of certain enzymes.
Mécanisme D'action
S-(4-Chlorophenyl) methanesulfonothioate is known to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic signaling. S-(4-Chlorophenyl) methanesulfonothioate has also been shown to inhibit the activity of butyrylcholinesterase, another enzyme involved in the breakdown of acetylcholine.
Effets Biochimiques Et Physiologiques
The inhibition of acetylcholinesterase by S-(4-Chlorophenyl) methanesulfonothioate has been shown to have various biochemical and physiological effects. S-(4-Chlorophenyl) methanesulfonothioate has been shown to improve cognitive function, enhance memory, and improve learning ability in animal studies. It has also been shown to have neuroprotective effects and to reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using S-(4-Chlorophenyl) methanesulfonothioate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, S-(4-Chlorophenyl) methanesulfonothioate is highly toxic and must be handled with care. It can also be expensive to synthesize, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on S-(4-Chlorophenyl) methanesulfonothioate. One area of interest is the development of new drugs based on S-(4-Chlorophenyl) methanesulfonothioate and its derivatives. S-(4-Chlorophenyl) methanesulfonothioate has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of S-(4-Chlorophenyl) methanesulfonothioate and its potential therapeutic effects.
Conclusion
S-(4-Chlorophenyl) methanesulfonothioate is a synthetic compound that has gained attention in the scientific community due to its unique properties. It has been extensively used in scientific research as a reagent in the synthesis of other compounds, as a tool for studying the mechanism of action of certain enzymes, and in the development of new drugs. S-(4-Chlorophenyl) methanesulfonothioate has also been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential applications of S-(4-Chlorophenyl) methanesulfonothioate and its derivatives.
Méthodes De Synthèse
The synthesis of S-(4-Chlorophenyl) methanesulfonothioate involves the reaction of 4-chlorobenzenesulfonyl chloride with sodium methanethiolate. The reaction takes place in anhydrous conditions, and the product is purified by recrystallization. This method has been optimized to obtain high yields of pure S-(4-Chlorophenyl) methanesulfonothioate.
Propriétés
Numéro CAS |
1200-28-8 |
|---|---|
Nom du produit |
S-(4-Chlorophenyl) methanesulfonothioate |
Formule moléculaire |
C7H7ClO2S2 |
Poids moléculaire |
222.7 g/mol |
Nom IUPAC |
1-chloro-4-methylsulfonylsulfanylbenzene |
InChI |
InChI=1S/C7H7ClO2S2/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 |
Clé InChI |
HRDUILPJXCHZPN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)SC1=CC=C(C=C1)Cl |
SMILES canonique |
CS(=O)(=O)SC1=CC=C(C=C1)Cl |
Autres numéros CAS |
1200-28-8 |
Synonymes |
S-(4-Chlorophenyl) methanesulfonothioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



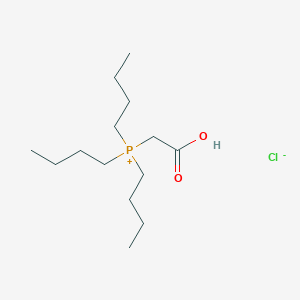
![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)
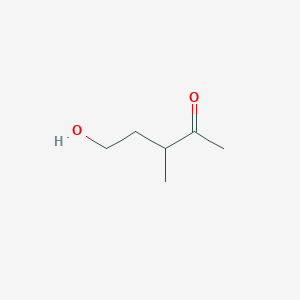
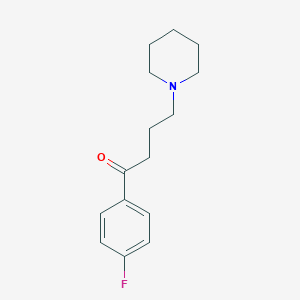
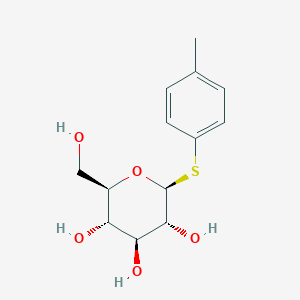
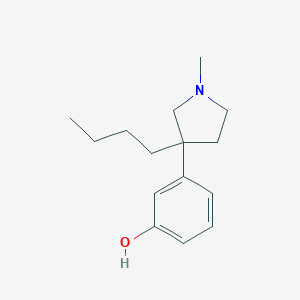

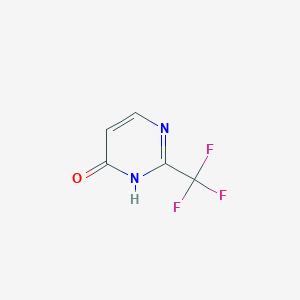
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
